JNJ4796

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

JNJ4796 is a small-molecule fusion inhibitor that targets the conserved stem region of the hemagglutinin glycoprotein of influenza A viruses. It was developed through high-throughput screening and optimization processes to provide a novel therapeutic option for influenza infections. This compound has shown promising results in preclinical studies, particularly in its ability to neutralize a broad spectrum of group 1 influenza A viruses .

准备方法

JNJ4796 的合成涉及多个步骤,从关键中间体的制备开始 反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保高产率和纯度 。 工业生产方法可能涉及使用间歇或连续流动过程扩大这些反应的规模,以满足对该化合物的需求 .

化学反应分析

Core Structural Changes

Final Optimization

-

Tetrazole incorporation : Replacement of 2-methyl oxadiazole with 2-methyl tetrazole improved pharmacokinetics (oral bioavailability: 30%, plasma concentration: 2.1 µM at 10 mg/kg) .

-

Methyl amide substitution : Enhanced binding to HA1/HA2 interface through polar interactions (e.g., H-bond with Thr318) .

Mechanism of Action: Biochemical Interactions

JNJ4796 inhibits HA-mediated viral fusion through:

Key Binding Interactions

Functional Outcomes

-

Conformational stabilization : Prevents HA transition to post-fusion state (IC₅₀: 0.5–1.9 µM) .

-

Broad-spectrum activity : Neutralizes group 1 HAs (H1, H2, H5, H6) with EC₅₀ values <20 µM .

In Vivo Pharmacokinetics

| Parameter | Value | Significance |

|---|---|---|

| Half-life (t½) | 2.4 hours | Suitable for twice-daily dosing |

| Bioavailability | 30% | Effective oral absorption |

| Plasma concentration | 2.1 µM (10 mg/kg) | Exceeds EC₅₀ for H1N1 |

Survival Rates in Murine Models

| Compound | Dose (mg/kg) | Survival Rate (Day 21) |

|---|---|---|

| This compound | 50 | 100% |

| This compound | 10 | 100% |

| JNJ8897 | 50 | 40% |

| JNJ8897 | 10 | 25% |

Data from H1N1 A/PR/8/1934 challenge studies .

Structural Basis for Group 1 Specificity

科学研究应用

Pharmacokinetic Profile

Bioavailability and Clearance

JNJ4796 exhibits favorable pharmacokinetic properties, including:

- Oral Bioavailability: Approximately 30%.

- Half-life in Mice: 2.4 hours post-administration.

- Plasma Concentration: Reaches 1152 ng/ml (2.1 µM) after a 10 mg/kg dose .

These characteristics suggest that this compound can be effectively administered orally, making it a promising candidate for treatment regimens.

Efficacy Against Influenza Viruses

Preclinical Studies

Research has demonstrated that this compound possesses potent antiviral activity against a broad spectrum of influenza A viruses. In animal models, administration of this compound prior to exposure to lethal doses of H1N1 resulted in 100% survival rates . The effective concentration (EC50) against H1N1 strains is approximately 0.066 µM, indicating strong antiviral potency.

Cell Culture Studies

In vitro studies using human bronchial epithelial cells showed that this compound significantly reduced viral titers when applied to cells infected with H1N1 A/PR/8/1934 virus, underscoring its potential utility in clinical settings .

Comparative Analysis with Other Antiviral Agents

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | Fusion inhibitor targeting HA | Stabilizes pre-fusion conformation; broad-spectrum activity |

| CR6261 | Targets HA stalk | Antibody-derived; neutralizes multiple influenza strains |

| Baloxavir Marboxil | Inhibits cap-dependent endonuclease | Novel mechanism targeting viral RNA synthesis |

| Oseltamivir | Neuraminidase inhibitor | Established use but limited against resistant strains |

| IY7640 | Targets HA stalk | Efficacy against oseltamivir-resistant strains |

This compound stands out due to its unique mechanism that specifically targets the fusion process required for viral entry, offering a complementary approach to existing antiviral therapies .

Case Study 1: Efficacy in Animal Models

In a stringent H1N1 infection model, this compound was administered at doses of 50 mg/kg and 10 mg/kg twice daily for seven days prior to viral challenge. Results showed:

- 100% Survival Rate: At both doses compared to less than 50% survival with less potent compounds.

- Weight Loss Reversal: Dose-dependent recovery observed post-treatment .

Case Study 2: In Vitro Neutralization

A study involving human bronchial epithelial cells demonstrated that this compound could dramatically lower viral loads 96 hours post-infection, highlighting its effectiveness in a relevant biological context .

作用机制

JNJ4796 通过与流感 A 病毒表面血凝素糖蛋白的保守茎区结合来发挥作用。 这种结合阻止了病毒与宿主细胞膜融合所需的构象变化,从而抑制了病毒的进入和复制 。 该化合物模拟了广谱中和抗体的功能,提供了针对流感 A 病毒的交叉株保护 .

相似化合物的比较

JNJ4796 独特地能够靶向血凝素的保守茎区,这是其他少数化合物才有的特点。 类似化合物包括 F0045(S) 和 CBS1117,它们也与血凝素茎结合,但它们的化学结构和结合方式不同 。 This compound 的独特结构,包括占据目标口袋大区域的多个环,有助于其高效性和广谱活性 .

生物活性

JNJ4796 is an orally active small molecule designed as a fusion inhibitor targeting influenza A viruses, particularly those belonging to group 1, such as H1N1 and H5N1. This compound has shown significant promise in preclinical studies for its antiviral activity, pharmacokinetic properties, and potential therapeutic applications.

The primary mechanism of this compound involves the inhibition of hemagglutinin (HA)-mediated membrane fusion. HA is crucial for the entry of the influenza virus into host cells, and this compound prevents the conformational changes necessary for this process. Specifically, it stabilizes the pre-fusion conformation of HA, blocking the pH-induced transition that facilitates viral and endosomal membrane fusion .

Key Findings:

- Binding Affinity : this compound binds to the HA stem region similarly to broadly neutralizing antibodies (bnAbs) like CR6261. This binding prevents the conformational rearrangements required for viral entry .

- Inhibition Concentration : The effective concentration (EC50) for this compound has been reported as low as 0.012–3.24 µM, indicating potent antiviral activity .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Bioavailability : Approximately 30% following oral administration.

- Half-Life : The compound has a half-life of about 2.4 hours in mice after oral dosing .

- Plasma Concentration : Achieves plasma concentrations of up to 1152 ng/ml (2.1 µM) at a dose of 10 mg/kg .

Efficacy in Animal Models

In vivo studies have demonstrated that this compound provides significant protection against lethal influenza challenges:

- Survival Rates : Mice treated with this compound at doses of 10 mg/kg and 50 mg/kg twice daily before exposure to a lethal dose of H1N1 showed 100% survival rates compared to lower survival rates with other compounds like JNJ8897 .

- Weight Loss Reversal : While some weight loss was observed during treatment, a dose-dependent reversal was noted post-treatment, indicating effective management of morbidity associated with infection .

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

属性

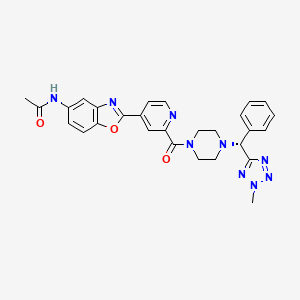

IUPAC Name |

N-[2-[2-[4-[(R)-(2-methyltetrazol-5-yl)-phenylmethyl]piperazine-1-carbonyl]pyridin-4-yl]-1,3-benzoxazol-5-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N9O3/c1-18(38)30-21-8-9-24-22(17-21)31-27(40-24)20-10-11-29-23(16-20)28(39)37-14-12-36(13-15-37)25(19-6-4-3-5-7-19)26-32-34-35(2)33-26/h3-11,16-17,25H,12-15H2,1-2H3,(H,30,38)/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAAUIZLAZYALS-RUZDIDTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=NC=C3)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=NN(N=N6)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=NC=C3)C(=O)N4CCN(CC4)[C@H](C5=CC=CC=C5)C6=NN(N=N6)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N9O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。